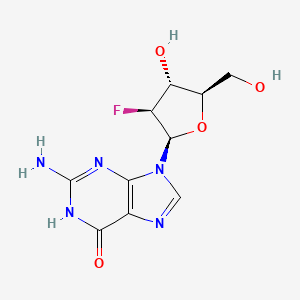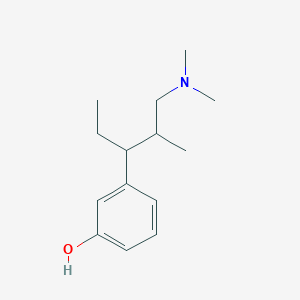
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of two methoxyphenyl groups and a chloro-acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal typically involves the reaction of 4-methoxybenzaldehyde with appropriate chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2,3-Bis(4-methoxyphenyl)-3-chloro-acrylic acid.
Reduction: 2,3-Bis(4-methoxyphenyl)-3-chloro-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-methoxyphenyl)quinoxaline: A compound with similar methoxyphenyl groups but different core structure.
2,3-Bis(4-methoxyphenyl)acrylonitrile: A compound with a similar acryl group but different substituents.
2,3-Bis(4-methoxyphenyl)-2-methylpropanenitrile: A compound with similar methoxyphenyl groups but different functional groups.
Propiedades
Fórmula molecular |
C17H15ClO3 |
|---|---|
Peso molecular |
302.7 g/mol |
Nombre IUPAC |
3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
Clave InChI |
VNRALGZMXHFBPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8807848.png)

![2H-naphtho[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8807859.png)
![tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8807865.png)





